N-[3-(2-Acetyl-4,5-dimethoxyphenyl)propyl]acetamide
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Overview
Description
N-[3-(2-Acetyl-4,5-dimethoxyphenyl)propyl]acetamide is an organic compound with the molecular formula C14H21NO4 It is characterized by the presence of an acetamide group attached to a propyl chain, which is further connected to a dimethoxyphenyl ring with an acetyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-Acetyl-4,5-dimethoxyphenyl)propyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 3-(2-Acetyl-4,5-dimethoxyphenyl)propionic acid: This can be achieved through the reaction of 2-acetyl-4,5-dimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation.
Conversion to 3-(2-Acetyl-4,5-dimethoxyphenyl)propionamide: The acid is then converted to the corresponding amide using reagents such as thionyl chloride (SOCl2) and ammonia (NH3).
Acetylation: Finally, the amide is acetylated using acetic anhydride (C4H6O3) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-Acetyl-4,5-dimethoxyphenyl)propyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetamide nitrogen or the aromatic ring, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS), nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-[3-(2-Acetyl-4,5-dimethoxyphenyl)propyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(2-Acetyl-4,5-dimethoxyphenyl)propyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity, leading to changes in cellular signaling.
Gene Expression: Influencing gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Dimethoxyphenethyl)acetamide
- N-(2,4-Dimethylphenyl)acetamide
- 3,4-Dimethoxyphenethylamine
Uniqueness
N-[3-(2-Acetyl-4,5-dimethoxyphenyl)propyl]acetamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
108844-28-6 |
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Molecular Formula |
C15H21NO4 |
Molecular Weight |
279.33 g/mol |
IUPAC Name |
N-[3-(2-acetyl-4,5-dimethoxyphenyl)propyl]acetamide |
InChI |
InChI=1S/C15H21NO4/c1-10(17)13-9-15(20-4)14(19-3)8-12(13)6-5-7-16-11(2)18/h8-9H,5-7H2,1-4H3,(H,16,18) |
InChI Key |
IGEGBSMILQPNIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1CCCNC(=O)C)OC)OC |
Origin of Product |
United States |
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